Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[55]undecane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the tert-butyl ester group via esterification.
- Functionalization of the hydroxymethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Uniqueness
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate is unique due to the presence of a sulfur atom in its spirocyclic core, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c1-14(2,3)19-13(18)16-11-15(5-4-12(16)10-17)6-8-20-9-7-15/h12,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIHNPRJRDLBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CO)CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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